2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide
Description
This compound is a bromobenzenesulfonyl-substituted dihydropyridinone derivative with an N-(3-fluorophenyl)acetamide side chain. Its structural complexity arises from the sulfonyl group at position 3 of the dihydropyridinone ring, methyl substituents at positions 4 and 6, and the fluorophenylacetamide moiety.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O4S/c1-13-10-14(2)25(12-19(26)24-17-5-3-4-16(23)11-17)21(27)20(13)30(28,29)18-8-6-15(22)7-9-18/h3-11H,12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVCJNRBZDGPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide involves multiple steps. One common synthetic route starts with the reaction of 4-bromobenzenesulfonyl chloride with 4,6-dimethyl-2-oxo-1,2-dihydropyridine in the presence of a base such as triethylamine. This reaction forms the intermediate 3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine. The intermediate is then reacted with N-(3-fluorophenyl)acetamide under suitable conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, allowing the introduction of different substituents. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The sulfonyl group is known to enhance the binding affinity of the compound to target enzymes involved in cancer progression. Preliminary studies suggest that this compound may inhibit specific kinases associated with tumor growth.
Antimicrobial Properties
The compound's unique structure allows it to interact with bacterial enzymes, potentially serving as a lead compound for developing new antibiotics. The bromine atom in the structure may contribute to increased potency against resistant bacterial strains .
Case Studies
Several studies have explored the biological effects of related compounds:
- A study demonstrated that similar dihydropyridine derivatives exhibited significant anticancer activity in vitro against breast cancer cells .
- Another investigation highlighted the antibacterial efficacy of compounds containing sulfonamide groups against Gram-positive bacteria .
Synthetic Routes
The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide typically involves:
- Formation of the Dihydropyridine Ring : This can be achieved via a condensation reaction using appropriate precursors.
- Introduction of the Sulfonyl Group : Utilizing 4-bromobenzenesulfonyl chloride under basic conditions.
- Acetamide Linkage Formation : Reacting the intermediate with an aniline derivative.
Industrial Considerations
For large-scale production, optimization of synthetic routes is essential to maximize yield and purity. Techniques such as continuous flow synthesis and advanced purification methods (e.g., chromatography) are recommended for industrial applications.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and affecting cell proliferation or survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key structural motifs with other acetamide derivatives reported in crystallographic studies. For example, 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide (C₁₄H₁₀BrF₂NO) features a bromophenyl group and fluorophenyl substitution, similar to the target compound’s bromobenzenesulfonyl and fluorophenyl components. Critical differences include:
- Sulfonyl vs.
Table 1: Structural Comparison
*Dihedral angles influence molecular planarity and packing efficiency.
Crystallographic and Spectroscopic Analysis
The analogue 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide was characterized via X-ray crystallography using the SHELX suite . Key findings include:
- Hydrogen Bonding : N–H⋯O and C–H⋯F interactions stabilize crystal packing .
- Bond Lengths : C–Br (1.89 Å) and C–F (1.35 Å) bonds align with standard values (Allen et al., 1987) .
The target compound’s sulfonyl group may enhance hydrogen-bonding capacity (via S=O groups) compared to the analogue’s bromophenyl moiety.
Research Implications and Gaps
- Pharmacological Potential: The dihydropyridinone core is associated with kinase inhibition, but activity data for the target compound are unavailable.
- Computational Modeling : Molecular docking studies could predict interactions with biological targets, leveraging the sulfonyl group’s polarity.
- Synthetic Challenges: The sulfonyl-dihydropyridinone moiety may require optimized reaction conditions to avoid side reactions.
Biological Activity
The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluorophenyl)acetamide, also known as F195-0614, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to elucidate the biological activity of this compound through a review of existing literature, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of F195-0614 is , with a molecular weight of 519.4 g/mol. The structure features a dihydropyridine core substituted with a bromobenzenesulfonyl group and a fluorophenyl acetamide moiety.
The biological activity of F195-0614 is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the sulfonamide group suggests potential inhibitory effects on carbonic anhydrases, which are crucial in numerous physiological processes.
Antitumor Activity
Studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, compounds featuring dihydropyridine derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Specific studies on related compounds have demonstrated their ability to target sigma receptors, which are implicated in cancer progression and metastasis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H23BrN2O4S |
| Molecular Weight | 519.4 g/mol |
| CAS Number | 1251549-81-1 |
| Melting Point | Not available |
| Solubility | Not specified |
Case Study 1: Anticancer Efficacy
In a study involving xenograft models, related compounds were administered to assess their impact on tumor growth. Results indicated that the compounds significantly reduced tumor size compared to controls, suggesting that F195-0614 may possess similar anticancer properties due to its structural similarities.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of carbonic anhydrase by sulfonamide derivatives. The results showed that these compounds could effectively inhibit enzyme activity, leading to decreased tumor cell viability. This mechanism may also apply to F195-0614 due to its sulfonamide component .
Research Findings
Recent research has highlighted the importance of functional groups in determining the biological activity of synthetic compounds. The sulfonamide and amide functionalities present in F195-0614 are known to enhance binding affinity towards biological targets, which can lead to improved therapeutic outcomes.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Q. How should researchers characterize the purity and structural identity of this compound?
Employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm substituent positions (e.g., sulfonyl, fluorophenyl groups). Compare chemical shifts to analogs like N-(3-chloro-4-fluorophenyl)acetamide derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHBrFNOS).
- HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradients.
Q. What crystallographic methods are suitable for determining its solid-state structure?
Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . Key steps:
- Grow crystals via slow evaporation (methylene chloride/hexane).
- Refine hydrogen-bonding networks using SHELXL’s riding model for H-atoms.
- Analyze dihedral angles (e.g., between the pyridinone and fluorophenyl rings) to confirm conformational stability .
Advanced Research Questions
Q. How can contradictions between computational modeling and experimental crystallographic data be resolved?
- Scenario: Discrepancies in dihedral angles or hydrogen-bonding patterns between Density Functional Theory (DFT) models and SCXRD data.
- Methodology:
Re-optimize computational parameters (e.g., basis sets, solvation models).
Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O/F) .
Cross-validate with spectroscopic data (e.g., IR for hydrogen bonding).
- Example: If the sulfonyl group’s orientation differs, check for crystal packing effects not accounted for in gas-phase DFT .
Q. What strategies are effective for modifying the sulfonyl group to enhance bioactivity while maintaining stability?
- Rational Design: Replace the 4-bromophenylsulfonyl moiety with electron-withdrawing groups (e.g., nitro) or heteroaromatic sulfonamides to modulate reactivity .
- Synthetic Steps:
Post-synthetic sulfonation using SOH precursors.
Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks).
- Biological Testing: Screen analogs against kinase or protease targets using fluorescence polarization assays.
Q. How can researchers address low yields in scale-up synthesis?
- Problem: Reduced yields due to poor solubility or side reactions (e.g., hydrolysis of the sulfonyl group).
- Solutions:
- Use mixed solvents (e.g., THF/DMF) to improve reactant solubility.
- Employ flow chemistry for precise temperature control and reduced reaction times .
Methodological Considerations
Q. What analytical techniques are critical for studying hydrogen-bonding networks in this compound?
- SCXRD: Resolve O–H···N and C–H···O interactions (e.g., acetamide N–H donating to sulfonyl oxygen) .
- Infrared Spectroscopy: Identify N–H stretching frequencies (3200–3400 cm) and sulfonyl S=O peaks (1150–1350 cm).
- Thermogravimetric Analysis (TGA): Correlate hydrogen-bond strength with thermal stability.
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Variable Substituents: Systematically alter the fluorophenyl group (e.g., 2-fluoro vs. 4-fluoro) and sulfonyl substituents.
- Assays:
- Enzymatic Inhibition: Measure IC against target enzymes (e.g., cyclooxygenase-2).
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Data Analysis: Apply multivariate regression to link substituent electronic parameters (Hammett σ) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
